3-amino-4-isopropoxy-N,N-dimethylbenzamide

Description

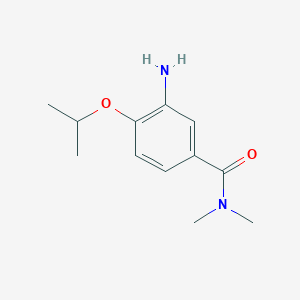

3-Amino-4-isopropoxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by an amino group (-NH₂) at the 3-position, an isopropoxy group (-OCH(CH₃)₂) at the 4-position, and two methyl groups attached to the benzamide nitrogen (N,N-dimethyl). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and catalysis. The isopropoxy group enhances lipophilicity, while the amino group may act as a directing moiety in metal-catalyzed reactions .

Properties

IUPAC Name |

3-amino-N,N-dimethyl-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)16-11-6-5-9(7-10(11)13)12(15)14(3)4/h5-8H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOJNGKWBZCOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.

Major Products Formed:

Oxidation: Nitrobenzene

Reduction: Aniline

Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-Amino-4-isopropoxy-N,N-dimethylbenzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4-isopropoxy-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The electronic and steric profiles of substituents significantly influence the behavior of benzamide derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Para-substituted electron-donating groups (e.g., methoxy in 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide) improve reaction yields in esterification compared to electron-withdrawing groups (e.g., nitro derivatives, 64% yield) .

- Steric Effects : Isopropoxy (bulkier than methoxy) in the target compound may hinder reactions requiring planar transition states, unlike smaller substituents like hydroxy .

- Biological Relevance: Sulfonamide and formylamino analogs (e.g., 2-(Aminosulfonyl)-4-(formylamino)-N,N-dimethylbenzamide) exhibit higher binding affinities in enzyme assays, suggesting that the amino-isopropoxy combination in the target compound might require optimization for bioavailability .

Biological Activity

3-Amino-4-isopropoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, an isopropoxy group, and a dimethylbenzamide moiety. This unique configuration contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group facilitates interactions with enzymes and receptors, promoting biological activity.

- Inhibition of Enzymes : The compound may inhibit specific enzymes or receptors, leading to observed biological effects.

- Cell Membrane Penetration : The lipophilic nature of the compound allows it to cross cell membranes effectively.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer |

Case Study: Anticancer Activity

A study investigated the effects of this compound on Jurkat cells (a model for T-cell leukemia). The results indicated that treatment with the compound led to significant apoptosis, as evidenced by:

- Increased caspase activation.

- Changes in cell cycle distribution measured via flow cytometry.

The IC50 value for the compound was determined through MTT assays, demonstrating its potency in inhibiting cell proliferation at low micromolar concentrations.

Table 2: IC50 Values in Jurkat Cells

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.